molecular formula C12H16N2O2 B14498787 2-tert-Butyl-2-methyl-3-oxo-2,3-dihydro-1H-benzimidazol-3-ium-1-olate CAS No. 63210-21-9

2-tert-Butyl-2-methyl-3-oxo-2,3-dihydro-1H-benzimidazol-3-ium-1-olate

Cat. No.: B14498787
CAS No.: 63210-21-9
M. Wt: 220.27 g/mol
InChI Key: WUFJNSDZVJBKBN-UHFFFAOYSA-N
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Description

2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring system with tert-butyl and methyl substituents, along with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with tert-butyl isocyanide and methyl isocyanide in the presence of an oxidizing agent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of 2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxide functional group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-2-methyl-2H-benzimidazole: Lacks the dioxide functional group but shares a similar core structure.

    2-tert-butyl-2H-benzimidazole 1,3-dioxide: Similar structure but without the methyl substituent.

Uniqueness

2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide is unique due to the presence of both tert-butyl and methyl substituents along with the dioxide functional group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63210-21-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-tert-butyl-2-methyl-3-oxidobenzimidazol-1-ium 1-oxide

InChI

InChI=1S/C12H16N2O2/c1-11(2,3)12(4)13(15)9-7-5-6-8-10(9)14(12)16/h5-8H,1-4H3

InChI Key

WUFJNSDZVJBKBN-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C2=CC=CC=C2[N+]1=O)[O-])C(C)(C)C

Origin of Product

United States

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